1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid 1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 937601-51-9
VCID: VC2383147
InChI: InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)16-6-4-11(5-7-16)17-9-10(13(19)20)8-12(17)18/h10-11H,4-9H2,1-3H3,(H,19,20)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)O
Molecular Formula: C15H24N2O5
Molecular Weight: 312.36 g/mol

1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid

CAS No.: 937601-51-9

Cat. No.: VC2383147

Molecular Formula: C15H24N2O5

Molecular Weight: 312.36 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid - 937601-51-9

Specification

CAS No. 937601-51-9
Molecular Formula C15H24N2O5
Molecular Weight 312.36 g/mol
IUPAC Name 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)16-6-4-11(5-7-16)17-9-10(13(19)20)8-12(17)18/h10-11H,4-9H2,1-3H3,(H,19,20)
Standard InChI Key KEMNWHGXIQXFNZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)O

Introduction

Chemical Identity and Structure

The chemical identity of 1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid is defined by its unique molecular structure and composition. This compound represents a complex heterocyclic structure containing two nitrogen-containing ring systems: a piperidine ring and a pyrrolidine ring. The piperidine ring is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis to protect amines. The pyrrolidine ring contains a carboxylic acid functional group at the 3-position and a ketone group at the 5-position.

The basic chemical information of this compound is summarized in the following table:

ParameterValue
IUPAC Name1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid
CAS Number937601-51-9
Molecular FormulaC15H24N2O5
Molecular Weight312.36 g/mol
Exact Mass312.16852187 Da

The compound features a piperidine ring with a tert-butoxycarbonyl protecting group at the nitrogen atom, and this piperidine is connected at its 4-position to a pyrrolidine ring. The pyrrolidine ring contains a carboxylic acid group at the 3-position and a carbonyl group at the 5-position, forming a lactam structure. This specific arrangement of functional groups contributes to the compound's unique chemical properties and potential applications in synthetic chemistry .

Structural Identifiers

For scientific database purposes, the compound can be identified using various chemical notations, which are essential for precise identification in chemical literature and databases:

InChI: InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)16-6-4-11(5-7-16)17-9-10(13(19)20)8-12(17)18/h10-11H,4-9H2,1-3H3,(H,19,20)

InChIKey: KEMNWHGXIQXFNZ-UHFFFAOYSA-N

SMILES: CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)O

These identifiers provide unambiguous ways to represent the chemical structure in various chemical databases and literature, facilitating easier searching and identification of the compound across different platforms and research publications.

Physical Properties

The physical properties of 1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid play a crucial role in understanding its behavior in different environments and its potential applications. These properties influence how the compound interacts with solvents, reagents, and biological systems.

Experimentally Determined Properties

The melting point of this compound has been experimentally determined to be between 164-165°C . This relatively high melting point is consistent with the presence of hydrogen bonding capabilities through the carboxylic acid group and the amide functionality, which increase intermolecular attractions.

Computed Physical Properties

Various computational methods have been employed to predict additional physical properties of this compound, which are summarized in the following table:

PropertyValueMethod
XLogP3-AA0.4Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.8.18
Rotatable Bond Count4Computed by Cactvs 3.4.8.18
Topological Polar Surface Area87.2 ŲComputed by Cactvs 3.4.8.18

The XLogP3-AA value of 0.4 suggests that this compound has a slight lipophilic character but remains moderately water-soluble due to its polar functional groups . The hydrogen bond donor count of 1 corresponds to the carboxylic acid OH group, while the hydrogen bond acceptor count of 5 includes the carbonyl and ether oxygen atoms in the molecule . The presence of 4 rotatable bonds indicates moderate conformational flexibility . The topological polar surface area of 87.2 Ų is an important parameter for predicting passive molecular transport through membranes, especially in drug discovery applications .

Nomenclature and Synonyms

Due to its complex structure, 1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid is known by various synonyms and alternative names in scientific literature and chemical catalogs. Having consistent nomenclature is crucial for accurate identification and cross-referencing in scientific research.

Common Synonyms

The compound is identified by the following synonyms in chemical databases and literature:

  • 1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid

  • 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid

  • 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid

  • 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-oxopyrrolidine-3-carboxylic acid

  • 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid

  • 4-(4-CARBOXY-2-OXO-PYRROLIDIN-1-YL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

These multiple names reflect different systematic naming approaches and conventions used by various chemical databases and manufacturers. The IUPAC name (1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid) provides the most systematic description of the compound's structure according to international chemical nomenclature standards .

Database Identifiers

Beyond traditional chemical names, the compound is also identified in various chemical databases using specific catalog and reference numbers:

  • PubChem CID: 18526034

  • MDL Number: MFCD04973994

  • DSSTox Substance ID: DTXSID30594720

  • Wikidata: Q82489627

Hazard ParameterClassification
Hazard CodeXi
Hazard ClassIRRITANT

The hazard code "Xi" and classification as an "IRRITANT" indicate that the compound may cause irritation upon contact with skin, eyes, or respiratory system . These classifications align with many organic compounds containing carboxylic acid functional groups, which typically exhibit irritant properties due to their acidity.

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